molecular formula C19H15N B1206154 7,9-Dimethylbenz[c]acridine CAS No. 963-89-3

7,9-Dimethylbenz[c]acridine

Cat. No.: B1206154
CAS No.: 963-89-3
M. Wt: 257.3 g/mol
InChI Key: HEFJMRLDXHSXEP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

7,9-Dimethylbenz[c]acridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins involved in metabolic processes. This compound is metabolized by liver microsomes, where it undergoes oxidation to form various metabolites. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which catalyze the oxidation of the methyl groups to form alcohols and dihydrodiol metabolites . These metabolites can further interact with other biomolecules, leading to the formation of DNA adducts, which are critical in understanding its carcinogenic potential.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to induce neoplastic transformation in secondary hamster embryo cells, indicating its potential to cause cancer . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of DNA adducts by its metabolites can lead to mutations and disruptions in normal cellular processes, contributing to carcinogenesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of DNA adducts, where the metabolites of the compound bind to DNA, causing mutations . Additionally, this compound can inhibit or activate various enzymes involved in metabolic pathways, further influencing cellular functions. The binding interactions with cytochrome P450 enzymes are particularly crucial, as they mediate the oxidation of the compound, leading to the formation of reactive metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is sensitive to light and air, which can lead to its degradation . Long-term studies have shown that its metabolites can persist in cells, leading to prolonged effects on cellular function. The stability of the compound and its metabolites is crucial in understanding its long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild cellular changes, while higher doses can lead to significant toxic and adverse effects . Studies have shown that high doses of this compound can cause severe toxicity, including liver damage and carcinogenesis. Understanding the dosage effects is essential for assessing the risk associated with exposure to this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of alcohols, dihydrodiols, and other metabolites . The metabolic flux and levels of these metabolites can significantly impact cellular functions and contribute to the compound’s carcinogenic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is insoluble in water, which affects its distribution in biological systems . It is primarily transported within cells through passive diffusion and can accumulate in specific tissues, leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is critical in understanding its activity and function. This compound and its metabolites can localize to the nucleus, where they interact with DNA and other nuclear proteins . The targeting signals and post-translational modifications that direct the compound to specific compartments or organelles are essential in determining its cellular effects.

Preparation Methods

The synthesis of 7,9-Dimethylbenz[c]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzaldehyde with aniline in the presence of a catalyst to form the intermediate, which is then cyclized to produce this compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7,9-Dimethylbenz[c]acridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7,9-Dimethylbenz[c]acridine has several applications in scientific research:

Properties

IUPAC Name

7,9-dimethylbenzo[c]acridine
Source PubChem
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InChI

InChI=1S/C19H15N/c1-12-7-10-18-17(11-12)13(2)15-9-8-14-5-3-4-6-16(14)19(15)20-18/h3-11H,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

HEFJMRLDXHSXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(=C2C)C=CC4=CC=CC=C43
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N
Record name 7,9-DIMETHYLBENZ(C)ACRIDINE
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DSSTOX Substance ID

DTXSID0025105
Record name 7,9-Dimethyl benz(c)acridine
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Molecular Weight

257.3 g/mol
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Physical Description

7,9-dimethylbenz(c)acridine is a light yellow powder. (NTP, 1992)
Record name 7,9-DIMETHYLBENZ(C)ACRIDINE
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
Record name 7,9-DIMETHYLBENZ(C)ACRIDINE
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CAS No.

963-89-3
Record name 7,9-DIMETHYLBENZ(C)ACRIDINE
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Record name 7,9-Dimethylbenz[c]acridine
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Record name 7,9-Dimethylbenz(c)acridine
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Record name 7,9-Dimethyl benz(c)acridine
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Record name 7,9-Dimethylbenz[c]acridine
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Melting Point

324 °F (NTP, 1992)
Record name 7,9-DIMETHYLBENZ(C)ACRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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